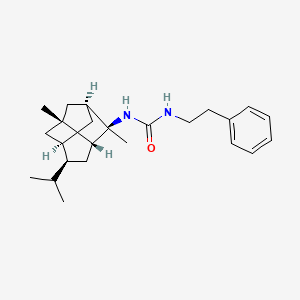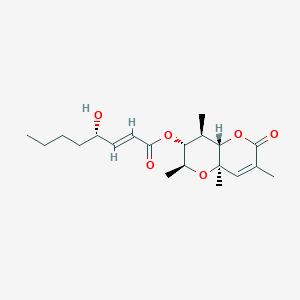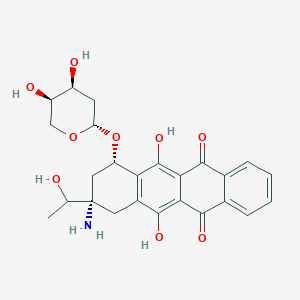
Amrubicinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amrubicinol is a diastereoisomeric mixture resulting from the formal reduction of the acetyl group at position 9 of amrubicin to the corresponding 1-hydroxyethyl group. The active metabolite of amrubicin in lung cancer patients. It has a role as a topoisomerase II inhibitor, an antineoplastic agent and an apoptosis inducer. It is a diastereoisomeric mixture, a member of tetracenes, a secondary alcohol and a quinone. It derives from an amrubicin.
Aplicaciones Científicas De Investigación
Additive Effects with Cisplatin
Amrubicinol, when used in combination with cisplatin, has shown additive effects on lung cancer cell lines. This combination has been effective both simultaneously and sequentially. High concentrations of cisplatin enhance the topoisomerase II inhibitory activity of this compound, potentially leading to additive interactions between these drugs in lung cancer treatment (Yamauchi et al., 2002).
Role of P-glycoprotein in Cellular Accumulation and Cytotoxicity
Studies have shown that P-glycoprotein plays a significant role in the cellular accumulation and cytotoxicity of this compound. This finding indicates that the antitumor effect of amrubicin could be influenced by the expression level of P-glycoprotein in lung cancer cells, affecting the intracellular pharmacokinetics of amrubicin and this compound (Hira et al., 2008).
Amphiregulin as a Resistance Factor
Research has identified amphiregulin as a novel factor contributing to resistance against this compound in lung cancer cells. This discovery offers insights into the mechanisms underlying resistance to this agent and potential strategies for overcoming it in cancer therapy (Tokunaga et al., 2017).
Apoptosis Induction in Tumor Cells
Amrubicin and this compound have been shown to induce apoptosis in human tumor cells, mediated by the activation of caspase-3/7 preceding a loss of mitochondrial membrane potential. This suggests a potential pathway through which this compound exerts its antitumor effects (Hanada et al., 2006).
Pharmacokinetic Studies
Several studies have been conducted to understand the pharmacokinetics of amrubicin and its active metabolite, this compound, in patients with lung cancer. These studies provide crucial data on the absorption, distribution, metabolism, and excretion of amrubicin and this compound, essential for optimizing dosage and administration strategies (Matsunaga et al., 2006).
Propiedades
Fórmula molecular |
C25H27NO9 |
|---|---|
Peso molecular |
485.5 g/mol |
Nombre IUPAC |
(7S,9S)-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C25H27NO9/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31/h2-5,10,14-17,27-29,32-33H,6-9,26H2,1H3/t10?,14-,15+,16-,17-,25-/m0/s1 |
Clave InChI |
HSDGDISMODBEAN-UPOFGPJLSA-N |
SMILES isomérico |
CC([C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H](CO5)O)O)N)O |
SMILES |
CC(C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N)O |
SMILES canónico |
CC(C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N)O |
Sinónimos |
amrubicinol amrubicinol hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



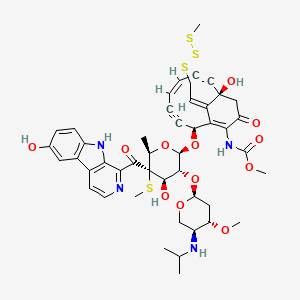

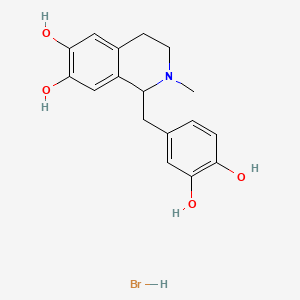
![[5-(Aminomethyl)-6-(2,2-Dimethylpropyl)-2-Ethyl-4-(4-Methylphenyl)pyridin-3-Yl]acetic Acid](/img/structure/B1249435.png)
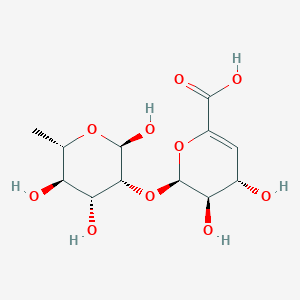


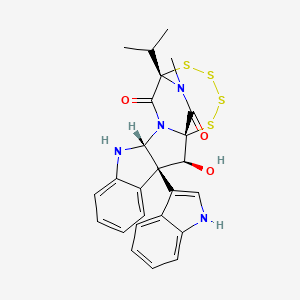
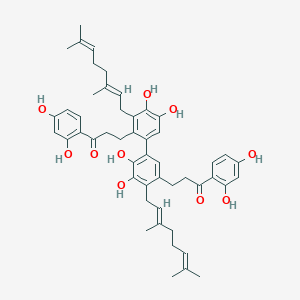


![(3S)-8-hydroxy-3-(hydroxymethyl)-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione](/img/structure/B1249447.png)
